molecular formula C18H26N4O2 B5199722 2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5199722
M. Wt: 330.4 g/mol
InChI Key: AESLWXVKADSMIK-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylcyclohexylidene group, a hydrazinyl moiety, and a pyridin-3-ylmethyl group

Preparation Methods

The synthesis of 2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can be compared with similar compounds, such as:

    2-(4-tert-butylcyclohexylidene)-2-cyano-N-(4-methylbenzyl)acetamide: This compound shares a similar cyclohexylidene structure but differs in the presence of a cyano group and a 4-methylbenzyl substituent.

    4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: This compound has a similar pyridin-3-ylmethyl group but differs in the presence of a butanoic acid moiety and a tert-butoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(4-tert-butylcyclohexylidene)amino]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)14-6-8-15(9-7-14)21-22-17(24)16(23)20-12-13-5-4-10-19-11-13/h4-5,10-11,14H,6-9,12H2,1-3H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESLWXVKADSMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C(=O)NCC2=CN=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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